

Löslichkeit von fumarsaurem Ammoniak in organischen Lösungsmitteln: Ein technischer Leitfaden

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *fumarsaures Ammoniak*

Cat. No.: *B079078*

[Get Quote](#)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine eingehende technische Untersuchung der Löslichkeit von fumarsaurem Ammoniak (auch als Diammoniumfumarat bekannt) in organischen Lösungsmitteln. Der Schwerpunkt liegt auf der Bereitstellung detaillierter experimenteller Protokolle zur Bestimmung der Löslichkeit und der Darstellung der zugrunde liegenden chemischen Prinzipien.

Zusammenfassung der Löslichkeitseigenschaften

Fumarsaures Ammoniak (CAS-Nr. 14548-85-7) ist das Ammoniumsalz der Fumarsäure mit der chemischen Formel $(\text{NH}_4)_2(\text{C}_4\text{H}_2\text{O}_4)$.^[1] Als ionische Verbindung ist es in polaren Lösungsmitteln wie Wasser sehr gut löslich.^[2] Die Löslichkeit in organischen Lösungsmitteln wird jedoch maßgeblich von der Polarität des Lösungsmittels, seiner Fähigkeit zur Bildung von Wasserstoffbrückenbindungen und den ionischen Wechselwirkungen mit dem Salz bestimmt.

Detaillierte quantitative Daten zur Löslichkeit von fumarsaurem Ammoniak in gängigen organischen Lösungsmitteln sind in der öffentlich zugänglichen Literatur kaum verfügbar. Basierend auf den allgemeinen Prinzipien der Löslichkeit ("Gleiches löst sich in Gleichem") lässt sich jedoch eine qualitative Einschätzung vornehmen.

Tabelle 1: Qualitative Löslichkeitsprognose für **fumarsaures Ammoniak** in ausgewählten organischen Lösungsmitteln

Lösungsmittel	Chemische Klasse	Polarität	Erwartete Löslichkeit	Begründung
Methanol	Protolisch, polar	Hoch	Mäßig bis gering	Kann Wasserstoffbrückenbindungen ausbilden, aber die geringere Polarität im Vergleich zu Wasser schränkt die Solvatisierung der Ionen ein.
Ethanol	Protolisch, polar	Mittel	Gering	Ähnlich wie Methanol, aber mit abnehmender Polarität, was zu einer geringeren Löslichkeit führt.
Aceton	Aprotisch, polar	Mittel	Sehr gering	Kann keine Wasserstoffbrückenbindungen als Donor ausbilden, was die Solvatisierung der Ammoniumionen erschwert.
Isopropanol	Protolisch, polar	Mittel	Gering bis sehr gering	Die sterische Hinderung und die geringere Polarität im Vergleich zu primären

Alkoholen
reduzieren die
Löslichkeit.

Dichlormethan

Aprotisch,
unpolar

Gering

Vernachlässigbar

Als unpolares
Lösungsmittel
kann es die
Ionen des Salzes
nicht effektiv
solvatisieren.

Hexan

Aprotisch,
unpolar

Sehr gering

Vernachlässigbar

Unpolare Alkane
sind ungeeignete
Lösungsmittel für
ionische Salze.

Experimentelle Protokolle zur Löslichkeitsbestimmung

Zur genauen Bestimmung der Löslichkeit von fumarsaurem Ammoniak in einem bestimmten organischen Lösungsmittel können verschiedene etablierte Methoden angewendet werden. Die Wahl der Methode hängt von der erwarteten Löslichkeit, der verfügbaren Ausstattung und der erforderlichen Genauigkeit ab.

Gravimetrische Methode (Shake-Flask-Methode)

Diese klassische und genaue Methode eignet sich zur Bestimmung der Gleichgewichtslöslichkeit.

Methodik:

- Herstellung einer gesättigten Lösung: Geben Sie einen Überschuss an fein pulverisiertem fumarsaurem Ammoniak in ein verschließbares Gefäß (z. B. einen Erlenmeyerkolben) mit einem definierten Volumen des zu untersuchenden organischen Lösungsmittels.
- Äquilibration: Verschließen Sie das Gefäß und schütteln oder rühren Sie die Suspension bei konstanter Temperatur für eine ausreichende Zeit (üblicherweise 24-72 Stunden), um

sicherzustellen, dass sich ein Gleichgewicht zwischen dem ungelösten Feststoff und der Lösung einstellt. Die Konstanz der Konzentration über die Zeit kann durch Probenahme in Intervallen überprüft werden.

- Phasentrennung: Lassen Sie die Suspension absetzen und filtrieren Sie einen Teil der überstehenden Lösung durch einen geeigneten Filter (z. B. einen Spritzenvorsatzfilter mit einer Porengröße von 0,45 µm), um alle ungelösten Partikel zu entfernen. Es ist entscheidend, die Temperatur während dieses Schrittes konstant zu halten, um eine Ausfällung oder zusätzliche Lösung zu vermeiden.
- Probenwägung: Überführen Sie ein genau abgewogenes oder volumetrisch bestimmtes Aliquot des klaren Filtrats in ein tariertes (vorgewogenes) Wägegläschen oder einen Verdampfungskolben.
- Lösungsmittelentfernung: Verdampfen Sie das Lösungsmittel vorsichtig unter reduziertem Druck oder in einem Trockenschrank bei einer Temperatur, die deutlich unter dem Zersetzungspunkt von fumarsaurem Ammoniak (ca. 150 °C) liegt.^[2]
- Trocknung und Wägung: Trocknen Sie den verbleibenden festen Rückstand bis zur Gewichtskonstanz und wiegen Sie ihn genau.
- Berechnung: Die Löslichkeit (S) wird wie folgt berechnet:
 - $S \text{ (g/100 mL)} = (\text{Masse des Rückstands} / \text{Volumen des Aliquots}) * 100$
 - $S \text{ (g/100 g Lösungsmittel)} = (\text{Masse des Rückstands} / \text{Masse des Lösungsmittels im Aliquot}) * 100$

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ammonium fumarate - Wikipedia [en.wikipedia.org]

- 2. Buy Diammonium fumarate (EVT-1186285) | 14548-85-7 [evitachem.com]
- To cite this document: BenchChem. [Löslichkeit von fumarsaurem Ammoniak in organischen Lösungsmitteln: Ein technischer Leitfaden]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079078#l-slichkeit-von-fumarsaurem-ammoniak-in-organischen-l-sungsmitteln]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com